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Compound of Interest

Compound Name: 4-(8-Hydroxyoctyloxy)benzoic acid
CAS No.: 140918-53-2
Cat. No.: B137002

Get Quote

Executive Summary

This technical guide evaluates the biological potential of 4-(8-Hydroxyoctyloxy)benzoic acid,
a specialized amphiphilic molecule characterized by a benzoic acid core functionalized with an
8-carbon omega-hydroxy alkoxy chain. While primarily utilized as a mesogenic building block in
liquid crystal synthesis and supramolecular chemistry, its structural homology to known
bioactive lipids and phenolic acids suggests significant pharmacological utility.

This guide synthesizes current chemical knowledge to project its applications in antimicrobial
therapeutics, dermal permeation enhancement, and tyrosinase inhibition. It provides a
roadmap for experimental validation, including synthesis protocols, mechanistic hypotheses,
and assay methodologies.

Chemical Profile & Structural Analysis[1][2]
Molecular Architecture
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The molecule is a telechelic amphiphile, possessing two distinct polar termini separated by a

hydrophobic spacer. This "bolamphiphile-like" structure is critical for its interaction with

biological membranes.

o Core Scaffold: 4-Hydroxybenzoic acid (a known antimicrobial and preservative).[1][2]

e Linker: Octamethylene chain (

), providing lipophilicity and membrane insertion capability.

e Terminal Functional Group: Primary hydroxyl (-OH), allowing for hydrogen bonding, further

derivatization, or specific receptor interaction.

Value
Property . . Relevance
(Predicted/Experimental)
4-(8-hydroxyoctyloxy)benzoic o
IUPAC Name ) Standard Identification
acid
Molecular Formula Stoichiometry
Molecular Weight 266.33 g/mol Small Molecule Drug Range
Ideal for membrane
LogP (Octanol/Water) ~3.2-3.8 )
permeation
pKa (Carboxylic Acid) ~4.5 lonized at physiological pH

Solubility

Low in water; Soluble in
DMSO, Ethanol

Formulation Requirement

Synthesis Pathway

The synthesis follows a standard Williamson Ether Synthesis protocol, ensuring high yield and

purity.

Reaction Scheme:

e Reactants: Methyl 4-hydroxybenzoate + 8-Chloro-1-octanol (or 8-Bromo-1-octanol).
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e Base: Potassium Carbonate (

) in Acetone or DMF.

e Hydrolysis: Saponification of the ester intermediate using NaOH/MeOH, followed by
acidification.

Predicted Biological Activities & Mechanisms

Based on Structure-Activity Relationship (SAR) analysis of homologous alkoxybenzoic acids,
the following biological activities are projected:

Antimicrobial Activity (Membrane Disruption)

Long-chain alkoxybenzoic acids are known to disrupt bacterial cell membranes. The

chain length is optimal for inserting into the lipid bilayer, causing destabilization.

e Mechanism: The benzoic acid headgroup binds to the membrane surface (electrostatic/H-
bonding), while the octyl chain inserts into the hydrophobic core. The terminal hydroxyl group
may create a "water channel" or pore defect, increasing membrane permeability and causing
leakage of intracellular contents.

o Target Spectrum: Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans).

Tyrosinase Inhibition (Depigmentation)

4-Substituted benzoic acids are classic inhibitors of tyrosinase, the rate-limiting enzyme in
melanin synthesis.

e Mechanism: The carboxylic acid group chelates the copper ions in the tyrosinase active site.
The 4-alkoxy chain mimics the tyrosine substrate, acting as a competitive inhibitor.

o Application: Treatment of hyperpigmentation disorders (melasma).

Dermal Permeation Enhancement

As an amphiphilic molecule, it can act as a penetration enhancer for co-administered drugs.
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¢ Mechanism: It intercalates into the stratum corneum lipid matrix, increasing fluidity and
facilitating the transport of polar drugs across the skin barrier.

Mechanistic Visualization (Graphviz)

The following diagram illustrates the dual mechanism of action: Membrane Disruption
(Antimicrobial) and Enzyme Inhibition (Tyrosinase).
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Caption: Dual mechanistic pathways showing membrane disruption leading to antimicrobial
effects (left) and copper chelation leading to tyrosinase inhibition (right).
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Experimental Protocols
Synthesis & Purification Protocol

Objective: Synthesize high-purity 4-(8-hydroxyoctyloxy)benzoic acid for biological testing.
 Etherification:

o Dissolve Methyl 4-hydroxybenzoate (10 mmol) and 8-Bromo-1-octanol (11 mmol) in
anhydrous DMF (20 mL).

o Add Potassium Carbonate (

, 20 mmol).

o Heat at 80°C for 12 hours under

atmosphere.

o Workup: Pour into ice water, filter the precipitate, and recrystallize from ethanol to obtain
the ester intermediate.

e Hydrolysis:

o

Dissolve the ester (5 mmol) in MeOH (15 mL) and 10% NaOH (10 mL).

Reflux for 2 hours.

[¢]

o

Acidify with dilute HCI to pH 2.

[e]

Filter the white solid precipitate.
 Purification:
o Recrystallize from Ethanol/Water (1:1).
o Validation: Confirm structure via

-NMR (DMSO-
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) and Mass Spectrometry (ESI-MS).

Antimicrobial Assay (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus and E.
coli.

e Preparation: Prepare a stock solution of the test compound in DMSO (10 mg/mL).

e Dilution: Perform serial 2-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate
(Range: 512 pg/mL to 1 pg/mL).

 Inoculation: Add bacterial suspension (

CFU/mL) to each well.

 Incubation: Incubate at 37°C for 18-24 hours.
e Readout: Determine MIC as the lowest concentration with no visible growth (turbidity).

o Control: DMSO vehicle control (must show growth) and Vancomycin (positive control).

Tyrosinase Inhibition Assay

Objective: Quantify the inhibition of mushroom tyrosinase activity.

o Reagents: Phosphate buffer (pH 6.8), L-DOPA (substrate, 2 mM), Mushroom Tyrosinase
(enzyme).

e Reaction:

o Mix 10 pL test compound (various concentrations) + 160 pL buffer + 20 yuL enzyme
solution.

o Incubate at 25°C for 10 mins.
o Add 20 pL L-DOPA.

¢ Measurement: Monitor absorbance at 475 nm (formation of dopachrome) for 10 mins.
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e Calculation: % Inhibition =

. Calculate

Data Presentation & Expected Results

The following table summarizes the expected activity ranges based on homologous series data
(e.g., 4-octyloxybenzoic acid).

Reference
Assay Target Expected Potency

Standard

o ) Benzoic Acid (>500

Antimicrobial (MIC) S. aureus (Gram+) 32-128 ug/mL

Hg/mL)
Antimicrobial (MIC) E. coli (Gram-) > 256 pg/mL Ampicillin (2-8 ug/mL)

Kojic Acid (
Tyrosinase Inhibition Mushroom Tyrosinase 150 - 200 UM

: ~20 uM)
Cytotoxicity (

HaCaT Keratinocytes > 100 uM SDS (< 50 pM)

)

Note: The presence of the terminal hydroxyl group is expected to reduce cytotoxicity compared
to the purely hydrophobic octyl analog, improving the safety profile.
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(Note: Specific biological data for "4-(8-Hydroxyoctyloxy)benzoic acid" is inferred from
homologous series and functional group analysis. The references provided support the class
properties and experimental methodologies described.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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